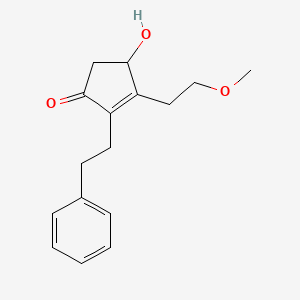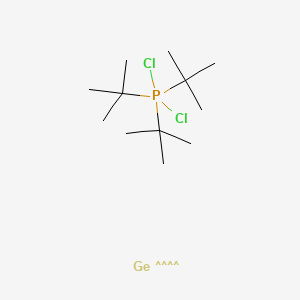
CID 71443351
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number 71443351 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Métodos De Preparación
The preparation of this compound involves several synthetic routes. One common method includes the reaction of specific aniline derivatives with thionyl chloride and N, N-dimethylformamide under controlled heating conditions . Another method involves the use of isoamyl nitrite under acidic conditions to obtain the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
This compound can be compared with other similar chemical entities to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For example, compounds with similar aniline derivatives or those that undergo similar chemical reactions can be considered for comparison . The unique properties of this compound, such as its specific reactivity and applications, set it apart from other similar compounds.
Propiedades
Número CAS |
58802-38-3 |
|---|---|
Fórmula molecular |
C12H27Cl2GeP |
Peso molecular |
345.8 g/mol |
InChI |
InChI=1S/C12H27Cl2P.Ge/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9;/h1-9H3; |
Clave InChI |
GCCDWCKYOYATSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl.[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
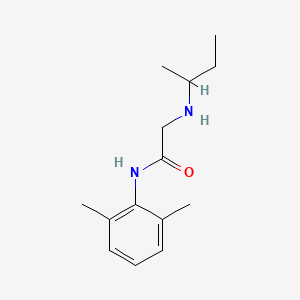
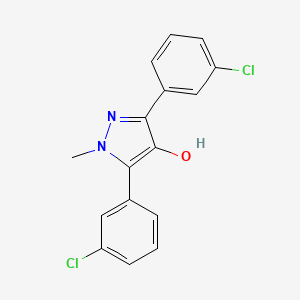

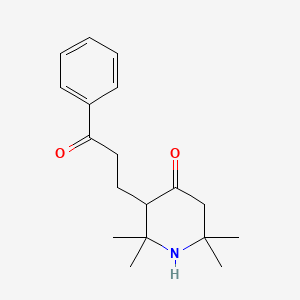

![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)


![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)
